4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine
Description
4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is a heterocyclic compound featuring a pyrazolo[4,5-e]pyrimidine core substituted with a 4-fluorophenyl group at position 1 and a morpholine moiety at position 2. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the morpholine substituent contributes to solubility and hydrogen-bonding interactions, critical for target binding .
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-11-1-3-12(4-2-11)21-15-13(9-19-21)14(17-10-18-15)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAAPZJPZXGHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to form the pyrazolo[4,5-e]pyrimidine core. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimycobacterial Activity :
- Research indicates that derivatives of pyrazolo[4,5-e]pyrimidines exhibit significant activity against mycobacterial ATP synthase, making them potential candidates for treating tuberculosis. The incorporation of the fluorine atom enhances the compound's potency by improving its interaction with the target enzyme .
-
Antitumor Properties :
- Compounds with similar structures have shown promise as inhibitors of various kinases involved in tumor progression. For instance, some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antitumor activity through inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase . This suggests that 4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine may also possess similar properties.
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications in substituents can significantly affect biological activity:
- Fluorination : Enhances metabolic stability and binding affinity.
- Morpholine Substitutions : Affect solubility and bioactivity.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Contains pyrazole and pyrimidine rings | Inhibitors of mycobacterial ATP synthase |
| Pyrimido[5,4-d]pyrimidines | Similar bicyclic structure | Antidepressant activity |
| Morpholino derivatives of pyrazoles | Incorporates morpholine into pyrazole | Potential anticancer properties |
| Fluorinated pyrimidines | Fluorinated aromatic systems | Enhanced bioavailability |
Case Studies
- Inhibition Studies :
- Antitumor Activity Assessment :
Mechanism of Action
The mechanism of action of 4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Structural Analogs with Pyrazolo-Pyrimidine Cores
1-(4-Chlorobenzyl)-4-[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
- Structural Differences : Replaces the 4-fluorophenyl group with a 4-chlorobenzyl group and substitutes morpholine with a piperazine ring.
- Piperazine introduces basicity, affecting pharmacokinetics .
- Applications : Similar derivatives show antitumor and kinase inhibition properties .
2.1.2 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives (e.g., Compound 7j)
- Key Features: Incorporates a thiopyrano ring fused to pyrimidine, enhancing planarity and π-stacking interactions.
- Synthetic Yield : 71% yield via cyclocondensation, comparable to the target compound’s typical synthesis efficiency .
- Biological Data : Exhibits antifungal activity (IC₅₀ ~5 µM against Aspergillus spp.), suggesting the pyrazolo-pyrimidine core’s broad utility .
Functional Analogs with Fluorophenyl and Morpholine Moieties
4-[1-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidin-4-yl]morpholine Derivatives
- Structural Variation : Pyrazolo[1,5-a]pyrimidine core instead of pyrazolo[4,5-e].
- Example : Compound 13 (with benzimidazole substituents) shows PI3Kδ inhibition (IC₅₀ = 12 nM), highlighting fluorophenyl-morpholine synergy in kinase targeting .
4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-1,2,3-triazol-4-yl)thiazole (Compounds 4 and 5)
- Key Differences : Replaces pyrazolo-pyrimidine with thiazole-triazole hybrids.
- Crystallographic Data : Triclinic symmetry (P̄1) with two independent molecules per asymmetric unit. Dihedral angles between fluorophenyl and core range from 85–90°, contrasting with the near-planar pyrazolo-pyrimidine system .
- Synthetic Efficiency : 80–85% yields via Huisgen cycloaddition, outperforming traditional pyrazolo-pyrimidine syntheses .
Pharmacological and Physicochemical Comparisons
Key Research Findings
- Synthetic Accessibility : Pyrazolo[4,5-e]pyrimidines require multi-step protocols with moderate yields (60–75%), while thiazole-triazole hybrids achieve higher yields (80–85%) .
- Conformational Flexibility : The target compound’s morpholine moiety adopts a chair conformation, enhancing target binding compared to rigid piperazine analogs .
- Fluorine Effects: 4-Fluorophenyl improves metabolic stability but may reduce solubility compared to methoxy or morpholinomethyl substituents .
Biological Activity
Introduction
The compound 4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is a heterocyclic organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound features a morpholine ring linked to a pyrazolo[4,5-e]pyrimidine moiety, with a fluorinated phenyl group enhancing its chemical properties. The presence of the fluorine atom is known to influence binding affinity and metabolic stability, which are crucial for drug efficacy.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H19FN6O |
| Molecular Weight | 342.4 g/mol |
| Core Structure | Pyrazolo[4,5-e]pyrimidine with morpholine |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[4,5-e]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, which is essential for treating tuberculosis infections.
In a study evaluating various pyrazole derivatives, it was found that compounds demonstrated inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Anticancer Activity
The anticancer potential of This compound has also been explored. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines. For example, certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin, indicating a strong anticancer effect.
Case Study: Pyrazolo Derivatives
A recent study synthesized novel pyrazolo derivatives and assessed their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds triggered apoptosis through caspase activation and modulated key pathways involved in cell survival and proliferation .
The mechanism underlying the biological activity of this compound appears to involve the inhibition of specific enzymes or receptors critical to pathogenic organisms. The interaction with ATP synthase is particularly noteworthy for its role in anti-mycobacterial activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of This compound , a comparison with structurally similar compounds reveals significant insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Contains pyrazole and pyrimidine rings | Inhibitors of mycobacterial ATP synthase |
| Pyrimido[5,4-d]pyrimidines | Similar bicyclic structure | Antidepressant activity |
| Morpholino derivatives of pyrazoles | Incorporates morpholine into pyrazole | Potential anticancer properties |
| Fluorinated pyrimidines | Fluorinated aromatic systems | Enhanced bioavailability |
The combination of the fluorinated phenyl group with the morpholine unit and the pyrazolo-pyrimidine core enhances the pharmacological profile of this compound compared to others in its class.
Q & A
Q. What are the key steps for synthesizing 4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
Condensation : Reacting 4-fluorophenyl precursors with pyrazolo[3,4-d]pyrimidine derivatives under reflux conditions (e.g., in pyridine or acetonitrile) .
Morpholine Incorporation : Introducing the morpholine ring via nucleophilic substitution, requiring polar aprotic solvents like DMSO or DMF .
Purification : Recrystallization from ethanol-dichloromethane mixtures improves yield and purity .
Q. Optimization Parameters :
- Temperature : 80–120°C for cyclization steps.
- Solvent Choice : Polar aprotic solvents enhance reaction rates.
- Catalysts : Use of palladium catalysts for cross-coupling steps (if applicable) .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Validation employs:
X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., pyrrolopyrimidine ring deviations ≤0.044 Å) .
Spectroscopy :
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) .
- IR : Detects functional groups (e.g., C-F stretches at 1220–1150 cm) .
Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z 437.2) .
Advanced Research Questions
Q. How can conflicting reports on biological targets (e.g., kinase inhibition vs. receptor binding) be resolved?
Methodological Answer: Conflicting data arise from assay variability or off-target effects. Resolution strategies include:
Orthogonal Assays : Compare results from fluorescence polarization (binding) and enzymatic activity assays (e.g., ATPase inhibition) .
Structural Docking : Use computational models (e.g., AutoDock Vina) to predict binding poses with kinases (e.g., PKA) vs. GPCRs .
Selectivity Profiling : Screen against panels of related targets (e.g., 50+ kinases) to identify primary interactions .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in analogs of this compound?
Methodological Answer: SAR studies require systematic modifications:
Core Modifications : Replace morpholine with piperazine or thiomorpholine to assess ring size impact on solubility .
Substituent Variation : Test electron-withdrawing (e.g., -CF) vs. electron-donating (e.g., -OCH) groups on the fluorophenyl ring .
Biological Testing : Measure IC shifts in enzyme inhibition assays (e.g., 10-fold decrease with -CF substitution) .
Q. How can pharmacokinetic properties (e.g., bioavailability) be predicted or improved?
Methodological Answer:
In Silico Modeling : Use tools like SwissADME to predict LogP (optimal range: 2–3) and P-glycoprotein substrate likelihood .
Prodrug Design : Introduce ester groups (e.g., methyl acetate) to enhance membrane permeability .
Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) and identify CYP450 oxidation hotspots via LC-MS/MS .
Q. What experimental designs mitigate cytotoxicity in cell-based assays?
Methodological Answer:
Dose Escalation : Start at 1 nM and increment to 10 µM to establish a non-toxic range (CC > 50 µM) .
Cell Line Selection : Use immortalized lines (e.g., HEK293) instead of primary cells for higher tolerance .
Apoptosis Markers : Monitor caspase-3/7 activation via luminescence assays to distinguish cytotoxicity from therapeutic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
